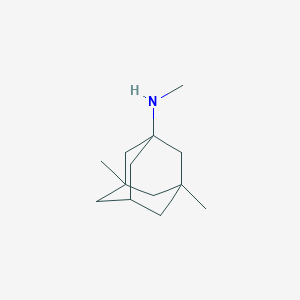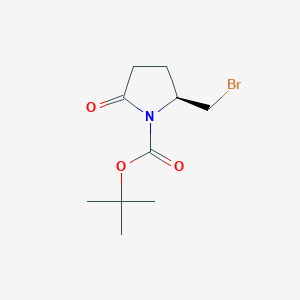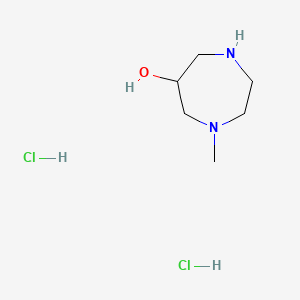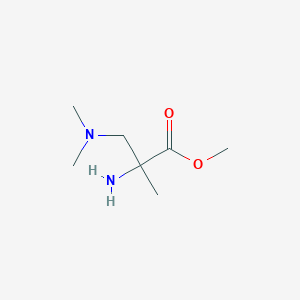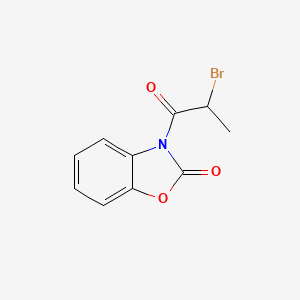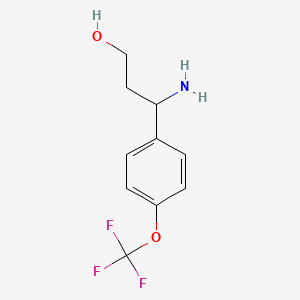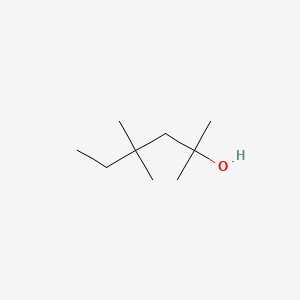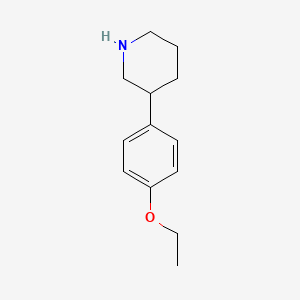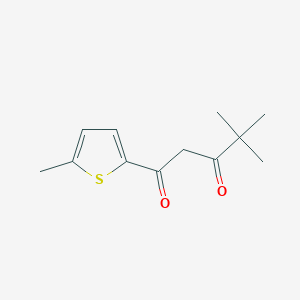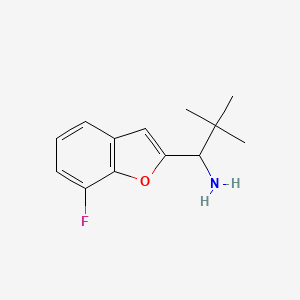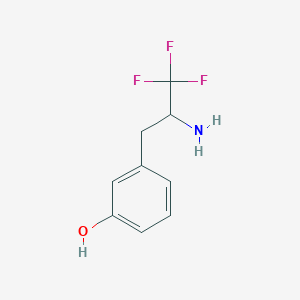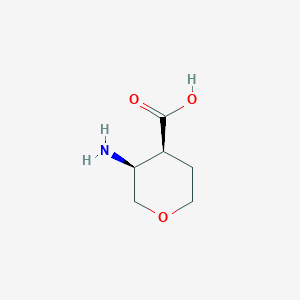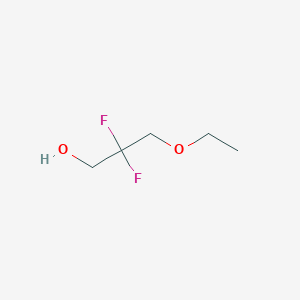![molecular formula C11H13NO2 B13480679 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine is a complex organic compound known for its unique structure and significant pharmacological properties
Preparation Methods
The synthesis of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of its analog, 3,4,4a,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano[4,3-b]-1,4-oxazin-9-ol, involves the use of gamma-butyrolactone and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can modulate neurotransmitter release and neuronal activity, which is particularly relevant in the context of neurological disorders .
Comparison with Similar Compounds
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine can be compared with other dopamine receptor agonists, such as:
- 7-OH-DPAT
- PF-219,061
- PF-592,379
These compounds share similar pharmacological properties but differ in their chemical structure and selectivity for dopamine receptor subtypes. The uniqueness of this compound lies in its specific structural features that confer distinct binding affinities and functional activities .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C11H13NO2/c1-2-4-10-8(3-1)11-9(7-14-10)12-5-6-13-11/h1-4,9,11-12H,5-7H2 |
InChI Key |
APGGCYIPVZEROY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(N1)COC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



